3-(5-溴噻吩-2-甲酰胺基)苯并呋喃-2-甲酰胺基

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

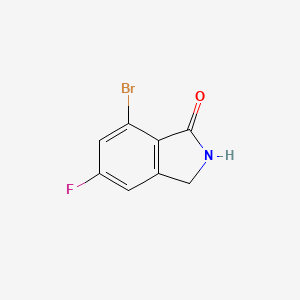

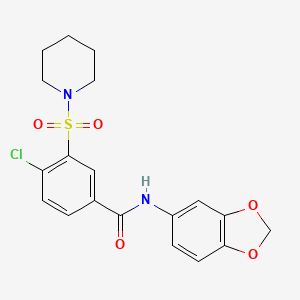

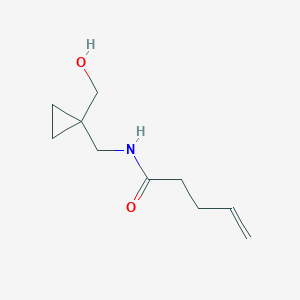

“3-(5-Bromothiophene-2-carboxamido)benzofuran-2-carboxamide” is a compound with the molecular formula C14H9BrN2O3S and a molecular weight of 365.2. It belongs to the class of benzofuran compounds, which are widely present in nature and have a broad range of biological and pharmacological applications . Benzofuran derivatives have been shown to display a wide range of antimicrobial and anticancer properties .

Synthesis Analysis

The synthesis of benzofuran-2-carboxamides involves a highly modular route that includes 8-aminoquinoline directed C–H arylation and transamidation chemistry . Pd catalysis is used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold . Directing group cleavage and further diversification of the C3-arylated benzofuran products are then achieved through a one-pot, two-step transamidation procedure, which proceeds via the intermediate N-acyl-Boc-carbamates .Molecular Structure Analysis

The benzofuran core is a common feature in many biologically active natural products . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzofuran-2-carboxamides include C–H arylation and transamidation . The C–H arylation reactions are directed by 8-aminoquinoline and use Pd catalysis to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold . The transamidation procedure allows for directing group cleavage and further diversification of the C3-arylated benzofuran products .Physical And Chemical Properties Analysis

The compound has a molecular formula of C14H9BrN2O3S and a molecular weight of 365.2. Further physical and chemical properties were not found in the search results.科学研究应用

合成和生物学评估

Lavanya 等人(2017 年)进行的一项研究包括合成新的苯并呋喃甲酰胺衍生物,包括 3-(5-溴噻吩-2-甲酰胺基)苯并呋喃-2-甲酰胺基,并评估了它们的抗菌、抗炎和 DPPH 自由基清除活性。这些化合物使用核磁共振、红外光谱、质谱和 X 射线晶体学等技术进行了表征 (Lavanya, Sribalan, & Padmini, 2017).

合成协议

韩等人(2014 年)开发了一种两步的多样性合成方法,用于高度官能化的苯并呋喃-2-甲酰胺基。该方法包括 Ugi 四组分反应和微波辅助 Rap-Stoermer 反应 (Han, Wu, & Dai, 2014).

化学结构分析

Consiglio 等人(1985 年)的研究测量了 N-取代的 2-溴-4-R-5-硝基噻吩-3-甲酰胺基的哌啶脱溴速率,提供了对空间相互作用和此类化合物中氨基的 C-N 键受限旋转的见解 (Consiglio et al., 1985).

胆碱酯酶抑制活性

Abedinifar 等人(2018 年)的一项研究合成了苯并呋喃-2-甲酰胺基-N-苄基吡啶卤化物衍生物作为胆碱酯酶抑制剂。其中一些化合物显示出有效的丁酰胆碱酯酶抑制作用和对 Aβ 自聚集的影响 (Abedinifar et al., 2018).

微波辅助合成

Vincetti 等人(2016 年)开发了一种微波辅助多组分合成取代苯并呋喃-2-甲酰胺基的方案,重点介绍了一种在药物发现中识别生物活性化合物的实用方法 (Vincetti, Brianza, Scalacci, Costantino, Castagnolo, & Radi, 2016).

药理学研究

Saksena 等人(1971 年)在 1971 年进行的研究探索了苯并呋喃衍生物的抗炎和抗生育活性,有助于理解这些化合物的生理效应 (Saksena, Radhakrishnan, Kar, & Gokhale, 1971).

化学和电子性质分析

Ahmad 等人(2021 年)对噻吩-2-甲酰胺基进行了合成和 DFT 计算,考察了反应性参数,如 FMO、HOMO-LUMO 能隙和电子亲和力。这提供了对这些化合物的电子和非线性光学性质的见解 (Ahmad, Rasool, Mubarik, Zahoor, Hashmi, Zubair, Bilal, Hussien, Akhtar, & Haider, 2021).

作用机制

未来方向

Given the vast number of applications of benzofuran-based drugs in medicine, there exists considerable interest for novel synthetic methodologies that can grant expedient access to new kinds of benzofuran derivatives . The high efficiency and modularity of the synthetic strategy used for benzofuran-2-carboxamides make it a very attractive method for generating structurally diverse collections of benzofuran derivatives for small molecule screening campaigns .

属性

IUPAC Name |

3-[(5-bromothiophene-2-carbonyl)amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN2O3S/c15-10-6-5-9(21-10)14(19)17-11-7-3-1-2-4-8(7)20-12(11)13(16)18/h1-6H,(H2,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBSDFIQPJWQKBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC=C(S3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-Bromothiophene-2-carboxamido)benzofuran-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-(acetyloxy)-3-[(acetyloxy)methyl]but-2-enoate](/img/structure/B2638690.png)

![methyl 2-{[(5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}acetate](/img/structure/B2638695.png)

![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide hydrochloride](/img/structure/B2638700.png)

![N~2~-(tert-butyl)-1-(4-methylphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2638703.png)

![2-[(2,5-Dichlorophenyl)sulfanyl]propanoic acid](/img/structure/B2638704.png)

![ethyl 4-(2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate](/img/structure/B2638710.png)